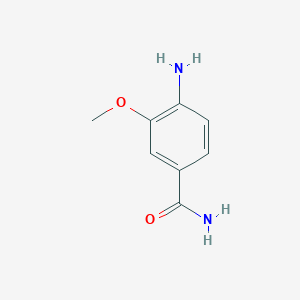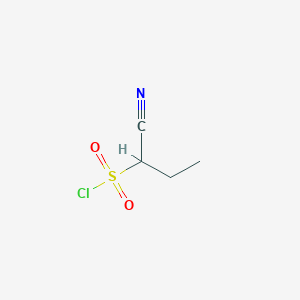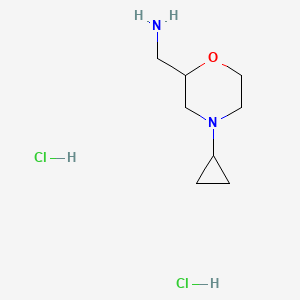![molecular formula C6H8N2O3S B1373419 2-[(5-Methyl-1,3,4-thiadiazol-2-yl)methoxy]acetic acid CAS No. 1265895-84-8](/img/structure/B1373419.png)
2-[(5-Methyl-1,3,4-thiadiazol-2-yl)methoxy]acetic acid
Overview
Description
“2-[(5-Methyl-1,3,4-thiadiazol-2-yl)methoxy]acetic acid” is a chemical compound that contains a 1,3,4-thiadiazole moiety . This moiety is known to exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial .
Scientific Research Applications
Antimicrobial Applications
1,3,4-thiadiazole derivatives, including those with a methoxyacetic acid moiety, have been synthesized and evaluated for their antimicrobial properties. These compounds have shown potent activity against a range of microbial strains, including E. coli , B. mycoides , and C. albicans . The structural presence of the thiadiazole ring contributes to the compounds’ ability to interfere with bacterial cell wall synthesis or protein function, leading to their antimicrobial efficacy.
Anticancer Activity
The cytotoxic properties of 1,3,4-thiadiazole derivatives make them candidates for anticancer drug development. These compounds can disrupt DNA replication processes, thereby inhibiting the replication of cancer cells. The bioisosteric nature of the thiadiazole ring to pyrimidine—a component of nucleic acids—allows these derivatives to act as potential anticancer agents .
Molecular Docking Studies
Molecular docking studies of 1,3,4-thiadiazole derivatives have demonstrated strong binding affinity to target proteins, with minimum binding energies indicating good inhibition constants. This suggests their potential use in the design of new drugs, particularly as inhibitors of enzymes or receptor ligands .
Antibacterial Screening
Preliminary screenings of 1,3,4-thiadiazole derivatives have shown moderate antibacterial action against various bacterial strains, including S. aureus , E. faecalis , E. coli , and K. pneumoniae . The minimum inhibitory concentration (MIC) values obtained suggest that these compounds can be further explored for their therapeutic potential in treating bacterial infections .
Modulation of Ion Channels
Some 1,3,4-thiadiazole derivatives have been used to investigate their effects on ion channels, such as the Piezo1 channels. These studies are crucial for understanding the role of these channels in cellular processes and for the development of drugs targeting these channels .
Synthesis of Nitrogen-Containing Compounds
The chemical reactivity of 1,3,4-thiadiazole derivatives allows for the synthesis of various nitrogen-containing compounds. These reactions are significant in medicinal chemistry for the creation of a wide range of pharmaceuticals with diverse biological activities .
Future Directions
The future directions for research on “2-[(5-Methyl-1,3,4-thiadiazol-2-yl)methoxy]acetic acid” and related compounds could involve further exploration of their biological activities and potential applications in medicine. Given the wide range of activities exhibited by 1,3,4-thiadiazole derivatives, there may be potential for the development of new therapeutic agents .
properties
IUPAC Name |
2-[(5-methyl-1,3,4-thiadiazol-2-yl)methoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3S/c1-4-7-8-5(12-4)2-11-3-6(9)10/h2-3H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOUHRXHPHKINQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)COCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(5-Methyl-1,3,4-thiadiazol-2-yl)methoxy]acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![[5-Bromo-2-(3-ethylpiperidin-1-yl)pyridin-3-yl]methanol](/img/structure/B1373344.png)



![1-[1-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine](/img/structure/B1373350.png)
![(3AS,6AS)-1-Methyl-hexahydropyrrolo[3,4-B]pyrrole](/img/structure/B1373351.png)

![2-[(1-Benzyl-piperidin-4-yl)-methyl-amino]-ethanol](/img/structure/B1373356.png)
![2-[3-(Aminomethyl)phenoxy]butanenitrile hydrochloride](/img/structure/B1373357.png)
